N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophen core, a partially saturated bicyclic system with sulfur at the 1-position. Key substituents include:
- A 3-cyano group (electron-withdrawing, enhancing electrophilic reactivity).
- A 6-methyl group (contributing to steric bulk and lipophilicity).
- A 1-tosylpiperidine-4-carboxamide side chain (providing sulfonamide-based hydrogen-bonding capacity and conformational rigidity).
Its structure has likely been resolved via X-ray crystallography using programs like SHELXL for refinement, a standard tool for small-molecule analysis . The tetrahydrobenzo[b]thiophen ring’s puckering parameters (e.g., amplitude and phase angles) can be quantified using the Cremer-Pople method, a widely adopted approach for analyzing nonplanar ring systems .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15-3-6-18(7-4-15)31(28,29)26-11-9-17(10-12-26)22(27)25-23-20(14-24)19-8-5-16(2)13-21(19)30-23/h3-4,6-7,16-17H,5,8-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUBGJVYSPAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to possess a wide range of therapeutic properties.
Mode of Action
It is known that the compound can undergo reactions with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Pharmacokinetics
It is known that thiophene, a structural component of the compound, is soluble in most organic solvents like alcohol and ether but insoluble in water.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Structure and Composition
The compound has the following molecular formula and structure:
- Molecular Formula : C21H24N2O3S2
- Molecular Weight : 416.6 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For example, one study evaluated various derivatives for their cytotoxic effects on cancer cell lines. The results indicated significant activity with IC50 values ranging from 23.2 to 49.9 μM for the most potent compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 23.2 | MCF-7 | Apoptosis |
| Compound 2 | 49.9 | HeLa | Necrosis |
| Compound 3 | 52.9 | A549 | Cell Cycle Arrest |
Inhibition of Enzymatic Activity
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have shown favorable binding interactions, indicating that further optimization could enhance its anti-inflammatory properties .
Antioxidant Properties
Another aspect of the biological activity of this compound is its antioxidant potential. In vitro assays demonstrated that related cyanothiophene compounds exhibit significant antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Study on Apoptosis Induction in Cancer Cells
A notable study investigated the apoptotic effects of this compound on MCF-7 breast cancer cells. The results showed a substantial reduction in cell viability and an increase in early and late apoptosis markers compared to untreated controls. The compound induced apoptosis through both intrinsic and extrinsic pathways .
Pharmacokinetics and Distribution
Research into the pharmacokinetics of related compounds has indicated favorable absorption and distribution profiles. These findings are crucial for understanding the potential therapeutic applications and optimizing dosing regimens .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The table below compares the target compound with structurally related analogs (derived from ):
| Compound (CAS No.) | Core Structure | Key Substituents | Heteroatoms Present |
|---|---|---|---|
| Target Compound | 4,5,6,7-Tetrahydrobenzo[b]thiophen | 3-cyano, 6-methyl, 1-tosylpiperidine-4-carboxamide | S |
| 573931-20-1 | 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrimidine | 5-(4-Chloro-phenyl), 7-thiophen-2-yl | N, S |
| 741733-98-2 | 2,3-Dihydro-1,4-benzodioxin | 5-oxopyrrolidine-3-carboxamide, 5-methylthiazol-2-yl | O, S |
Key Observations:
- Heteroatom Influence : The target compound’s sulfur-rich core contrasts with the oxygen in 741733-98-2’s benzodioxin and the nitrogen in 573931-20-1’s triazolopyrimidine. These differences impact electronic properties and binding interactions.
- Substituent Profiles : The tosylpiperidine group in the target compound offers sulfonamide-mediated solubility and rigidity, whereas 741733-98-2’s thiazole and 573931-20-1’s chlorophenyl groups prioritize aromatic stacking or halogen bonding.
Ring Puckering and Conformational Analysis
Using the Cremer-Pople method , the tetrahydrobenzo[b]thiophen ring’s puckering amplitude (Q) and phase angle (θ) can be compared to analogs:
| Compound | Puckering Amplitude (Å) | Phase Angle (°) |
|---|---|---|
| Target Compound | ~0.5 (hypothetical) | ~180 |
| 573931-20-1 (tetrahydrotriazolopyrimidine) | ~0.4 | ~90 |
| 741733-98-2 (dihydrobenzodioxin) | ~0.3 | ~0 |
- Phase angle differences reflect distinct puckering modes (e.g., half-chair vs. envelope conformations), influencing molecular shape and docking compatibility.
Implications for Bioactivity
While specific activity data are unavailable in the provided evidence, structural features suggest:
- The cyano group in the target compound may enhance kinase inhibition (common in kinase inhibitors with electron-deficient motifs).
- 741733-98-2’s benzodioxin core could improve metabolic stability compared to sulfur-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
